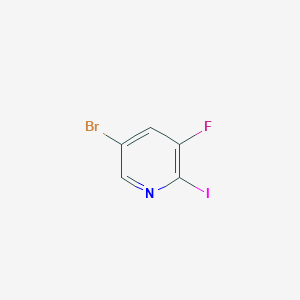

5-Bromo-3-fluoro-2-iodopyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-fluoro-2-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrFIN/c6-3-1-4(7)5(8)9-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHKQFFYXJLITMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrFIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-3-fluoro-2-iodopyridine: Synthesis, Reactivity, and Applications

This guide provides a comprehensive technical overview of 5-Bromo-3-fluoro-2-iodopyridine (CAS Number: 1260665-95-9), a highly functionalized heterocyclic building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's synthesis, predicted spectroscopic signature, chemical reactivity, and strategic importance in the construction of complex molecular architectures.

Core Compound Overview

5-Bromo-3-fluoro-2-iodopyridine is a polysubstituted pyridine ring system featuring three distinct halogen atoms. This unique arrangement offers a platform for sequential and site-selective functionalization, making it a valuable intermediate in synthetic chemistry. The incorporation of a fluorine atom is particularly significant, as fluorine substitution is a well-established strategy in medicinal chemistry to modulate a compound's metabolic stability, lipophilicity, and binding affinity[1][2][3]. This guide will provide a robust framework for the synthesis, characterization, and strategic utilization of this versatile reagent.

Physicochemical and Safety Data

The fundamental properties and safety information for 5-Bromo-3-fluoro-2-iodopyridine are summarized below. It is crucial to handle this compound in accordance with the provided safety guidelines.

| Property | Value | Source(s) |

| CAS Number | 1260665-95-9 | [4][5][6] |

| Molecular Formula | C₅H₂BrFIN | [5][6] |

| Molecular Weight | 301.88 g/mol | [5][6] |

| Physical Form | Solid or Semi-solid | |

| Purity | Typically ≥97% | |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | |

| InChI Key | KHKQFFYXJLITMF-UHFFFAOYSA-N |

| Safety Information | Source(s) | |

| Signal Word | Warning | |

| Pictogram | GHS07 (Exclamation Mark) | |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation) | |

| Precautionary Codes | P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362+P364 |

Proposed Synthesis: A Logic-Driven Approach

While a specific, peer-reviewed synthesis for 5-Bromo-3-fluoro-2-iodopyridine is not prominently available in the chemical literature, a highly viable and scientifically sound pathway can be proposed based on established methodologies for related polyhalogenated pyridines. The most logical precursor is 2,5-dibromo-3-fluoropyridine . The synthesis hinges on a regioselective deprotonation (lithiation) followed by quenching with an iodine electrophile.

The rationale for this approach is grounded in the principles of directed ortho-metalation. The pyridine nitrogen and the C2-bromine atom are expected to direct a strong base, such as Lithium Diisopropylamide (LDA), to deprotonate the C2 position. However, in polyhalogenated systems, a phenomenon known as the "halogen dance" (a base-catalyzed halogen migration) can occur[7]. To achieve selective iodination at the 2-position, the reaction must be kinetically controlled at a very low temperature to favor deprotonation at the most activated site and subsequent trapping before rearrangement can occur.

A precedent for this type of transformation is the synthesis of the analogous 5-bromo-2-chloro-4-fluoro-3-iodopyridine, which utilizes a lithiation/iodination sequence[7].

Proposed Synthetic Workflow Diagram

Caption: Proposed synthesis of 5-Bromo-3-fluoro-2-iodopyridine.

Detailed Experimental Protocol (Proposed)

This protocol is a self-validating system; successful formation of the product relies on strict adherence to anhydrous conditions and low temperatures to prevent side reactions.

-

Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is assembled. The system is purged with dry nitrogen or argon.

-

Reagent Preparation: In the flask, dissolve 2,5-dibromo-3-fluoropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Formation of the Lithiated Intermediate: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of Lithium Diisopropylamide (LDA) (1.1 eq) in THF dropwise via the dropping funnel, ensuring the internal temperature does not rise above -75 °C. Stir the resulting mixture at -78 °C for 1 hour. The causality here is critical: LDA is a strong, non-nucleophilic base ideal for deprotonation, and the low temperature is essential to form the kinetic lithiated species at the C2 position, preventing a halogen dance or decomposition.

-

Iodination: Prepare a solution of iodine (I₂) (1.2 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. The reaction is typically instantaneous, indicated by the quenching of the deep color of the organolithium and the disappearance of the iodine color.

-

Quenching and Work-up: After stirring for an additional 30 minutes at -78 °C, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume excess iodine. Allow the mixture to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 5-Bromo-3-fluoro-2-iodopyridine.

Spectroscopic Analysis (Predicted)

While experimental spectra for this specific compound are not widely published, a confident prediction of its NMR signature can be made based on established principles and data from analogous structures. This serves as a crucial guide for researchers to confirm the identity and purity of their synthesized material.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| ¹H (H-4) | 8.0 - 8.2 | Doublet of doublets (dd) | JH4-F3 ≈ 8-10 Hz, JH4-H6 ≈ 2-3 Hz | Deshielded by the adjacent electronegative nitrogen and bromine. Coupled to both the fluorine at C3 and the proton at C6. |

| ¹H (H-6) | 7.8 - 8.0 | Doublet of doublets (dd) | JH6-F3 ≈ 2-3 Hz, JH6-H4 ≈ 2-3 Hz | Coupled to the proton at C4 (meta-coupling) and the fluorine at C3 (long-range coupling). |

| ¹³C | Multiple signals expected | - | - | The carbon spectrum will show 5 distinct signals for the pyridine ring, with chemical shifts influenced by the attached halogens. The C-I and C-Br carbons will be at lower field, while the C-F carbon will show a large ¹JC-F coupling. |

| ¹⁹F | -110 to -130 | Doublet of doublets (dd) | JF3-H4 ≈ 8-10 Hz, JF3-H6 ≈ 2-3 Hz | The chemical shift is typical for a fluorine on a pyridine ring. The signal will be split by the adjacent proton at C4 and the meta-proton at C6. |

Chemical Reactivity and Synthetic Utility

The synthetic value of 5-Bromo-3-fluoro-2-iodopyridine lies in the differential reactivity of its three carbon-halogen bonds. This allows for a programmed, stepwise introduction of new functionalities.

Reactivity Hierarchy: I > Br > F

The C-I bond is the most reactive site for both metal-halogen exchange and oxidative addition in transition-metal-catalyzed cross-coupling reactions. This is due to its lower bond dissociation energy compared to the C-Br and C-F bonds. The C-F bond is generally inert to these conditions, providing a stable anchor.

A. Metal-Halogen Exchange at the C-2 Position

The iodine at the C-2 position can be selectively exchanged with lithium or magnesium reagents at low temperatures to generate a nucleophilic organometallic species. This intermediate can then be trapped with various electrophiles.

Caption: Selective functionalization via metal-halogen exchange.

Exemplar Protocol: Synthesis of 5-Bromo-3-fluoro-pyridine-2-carbaldehyde

-

Under an inert atmosphere, dissolve 5-Bromo-3-fluoro-2-iodopyridine (1.0 eq) in anhydrous THF and cool to -78 °C.

-

Slowly add n-butyllithium (1.05 eq) and stir for 30 minutes. The iodine-lithium exchange is typically very fast at this temperature.

-

Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) and stir for 1 hour at -78 °C.

-

Quench the reaction with saturated aqueous ammonium chloride and warm to room temperature.

-

Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and purify by column chromatography.

B. Palladium-Catalyzed Cross-Coupling Reactions

The C-2 iodo group is the prime site for palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, leaving the C-5 bromine available for subsequent transformations.

Caption: Suzuki coupling at the C-2 position.

Exemplar Protocol: Suzuki Coupling with Phenylboronic Acid

-

To a flask, add 5-Bromo-3-fluoro-2-iodopyridine (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%).

-

Purge the flask with nitrogen, then add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

-

Heat the reaction mixture (e.g., to 80-90 °C) and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the crude product by flash column chromatography to yield 2-phenyl-5-bromo-3-fluoropyridine.

Applications in Medicinal Chemistry and Drug Discovery

Polysubstituted pyridines are privileged scaffolds in modern drug discovery[8]. 5-Bromo-3-fluoro-2-iodopyridine serves as an exemplary building block for generating libraries of complex molecules for several reasons:

-

Vectorial Synthesis: The defined reactivity hierarchy (I > Br) allows for the controlled, stepwise addition of different substituents. A Suzuki or Sonogashira reaction can be performed at the C-2 position, followed by a second, different coupling reaction at the C-5 position. This enables the synthesis of tri-substituted pyridines with three distinct, user-defined R-groups.

-

Fluorine's Role: The fluorine at the C-3 position can block a potential site of metabolic oxidation and can engage in favorable hydrogen bonding or dipole interactions with protein targets, potentially enhancing binding affinity and selectivity[1][2].

-

3D Chemical Space Exploration: The ability to install diverse groups around the pyridine core allows chemists to systematically explore the three-dimensional chemical space around the scaffold, which is a cornerstone of modern lead optimization in drug discovery programs.

While specific drugs directly synthesized from this intermediate are not publicly documented, its structural motifs are highly relevant to the development of kinase inhibitors, GPCR modulators, and other therapeutic agents where a decorated pyridine core is essential for biological activity.

References

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

-

Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

O'Neill, I. A. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-40. [Link]

-

Mykhailiuk, P. K. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(24), 13531–13539. [Link]

-

Levy, J. N., Liu, R. R., & McNally, A. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 142(24), 10858–10864. [Link]

-

5-bromo-3-fluoro-2-iodo-pyridine. Appretech Scientific Limited. [Link]

-

Wu, Y. J., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry, 87(5), 3470-3481. [Link]

-

Zhang, W., & Scola, M. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(17), 10933-10973. [Link]

-

Gribble, G. W. (2010). Selective meta-Halogenation of Pyridines. Comprehensive Organic Synthesis II, 4, 1-45. [Link]

-

Rossi, R., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(17), 10933-10973. [Link]

-

Schlosser, M. (2005). Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications. Angewandte Chemie International Edition, 44(3), 376-393. [Link]

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

-

Leroux, F. R., et al. (2005). Selective monolithiation of 2,5-dibromopyridine with butyllithium. Tetrahedron, 61(44), 10468-10474. [Link]

-

O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 790-802. [Link]

-

Wu, Y. J., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry, 87(5), 3470-3481. [Link]

-

Supporting Information for manuscript. The Royal Society of Chemistry. [Link]

-

A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. [Link]

-

5-Bromo-2-iodopyridine, 97%. Scientific Laboratory Supplies (Ireland) Ltd. [Link]

-

Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science & Technology, 17(46), 55.1-55.5. [Link]

-

Parham, W. E., & Piccirilli, R. M. (1977). Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine. The Journal of Organic Chemistry, 42(2), 257-260. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-broMo-3-fluoro-2-iodopyridine | 1260665-95-9 [chemicalbook.com]

- 5. appretech.com [appretech.com]

- 6. 5-Bromo-3-fluoro-2-iodopyridine - CAS:1260665-95-9 - Sunway Pharm Ltd [3wpharm.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 5-Bromo-3-fluoro-2-iodopyridine: A Versatile Halogenated Heterocycle for Advanced Synthesis

Introduction: The Strategic Value of Polysubstituted Pyridines in Drug Discovery

The pyridine scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of therapeutic agents. The strategic functionalization of this six-membered heterocycle allows for the precise tuning of a molecule's physicochemical properties, metabolic stability, and target engagement. Among the myriad of substituted pyridines, those bearing multiple, distinct halogen atoms represent a class of exceptionally versatile building blocks. 5-Bromo-3-fluoro-2-iodopyridine is a prime exemplar of this class, offering a unique combination of steric and electronic properties, and, most importantly, orthogonal reactivity that enables sequential, site-selective chemical transformations.

This guide provides an in-depth exploration of the physical and chemical properties of 5-Bromo-3-fluoro-2-iodopyridine, its synthetic considerations, and its application as a strategic intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. The insights provided herein are intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of this compound. Polysubstituted halogenated pyridines are considered valuable building blocks in medicinal chemistry, providing a robust platform for generating diverse molecular architectures essential for the development of novel therapeutic agents.[1][2][3]

Physicochemical and Safety Profile

A thorough understanding of a compound's physical properties is paramount for its effective use in synthesis, including considerations for reaction setup, solvent selection, and purification. While some experimental data for 5-Bromo-3-fluoro-2-iodopyridine is not extensively reported in public literature, a combination of data from commercial suppliers and predictive modeling provides a solid foundation for its handling and application.

Summary of Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1260665-95-9 | [4][5] |

| Molecular Formula | C₅H₂BrFIN | [4][6] |

| Molecular Weight | 301.88 g/mol | [6][7] |

| Physical Form | Solid, semi-solid, or liquid; often described as a white to light yellow solid. | [4] |

| Boiling Point | 242.7 ± 35.0 °C (Predicted) | |

| Density | 2.412 ± 0.06 g/cm³ (Predicted) | |

| Purity | Typically available at ≥97% | [4] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C. Also cited as suitable for storage sealed in a dry place at room temperature. | [4][7] |

Safety and Handling

5-Bromo-3-fluoro-2-iodopyridine is classified as an irritant. Standard laboratory safety protocols should be strictly adhered to when handling this compound.

-

GHS Pictogram: GHS07 (Exclamation Mark)[4]

-

Signal Word: Warning[4]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[4]

-

Precautionary Statements: P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

Always consult the latest Safety Data Sheet (SDS) from your supplier before commencing any experimental work.

Synthetic Strategies and Methodologies

Conceptual Synthetic Workflow (Analogous Approach)

The following workflow is based on established methodologies for the synthesis of similar polysubstituted halopyridines and represents a logical, though not explicitly published, route to 5-Bromo-3-fluoro-2-iodopyridine.

Caption: Conceptual workflow for the synthesis of 5-Bromo-3-fluoro-2-iodopyridine.

Detailed Experimental Protocol (Analogous, for Instructional Purposes)

This protocol is adapted from the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine and should be considered a starting point for the development of a specific procedure for the target molecule.[2]

Objective: To synthesize a polysubstituted halopyridine via directed ortho-metalation and subsequent electrophilic quench.

Materials:

-

Starting Material (e.g., 3-Fluoro-5-bromopyridine)

-

2,2,6,6-Tetramethylpiperidine (TMP) or Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (I₂)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Preparation of the Lithiating Agent (TMP-Li or LDA): In a flame-dried, multi-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 2,2,6,6-tetramethylpiperidine or diisopropylamine in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.0 equivalent) dropwise, ensuring the internal temperature remains below -70 °C.

-

Allow the solution to stir at -78 °C for 30 minutes.

-

Deprotonation: Slowly add a solution of the starting pyridine (e.g., 3-Fluoro-5-bromopyridine) in anhydrous THF to the freshly prepared lithiating agent at -78 °C. The fluorine atom at the 3-position is expected to direct the lithiation to the C-2 position.

-

Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS if possible.

-

Iodination: Prepare a solution of iodine (I₂, ~1.2 equivalents) in anhydrous THF.

-

Slowly add the iodine solution to the reaction mixture at -78 °C. A color change is typically observed as the iodine is consumed.

-

Allow the reaction to stir at -78 °C for an additional hour, then gradually warm to room temperature.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution to consume any unreacted iodine.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate or another suitable organic solvent.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-Bromo-3-fluoro-2-iodopyridine.

Chemical Reactivity and Synthetic Applications

The synthetic utility of 5-Bromo-3-fluoro-2-iodopyridine stems from the differential reactivity of its carbon-halogen bonds. This hierarchy of reactivity allows for selective, sequential cross-coupling reactions, making it a powerful tool for building molecular complexity.

Reactivity Hierarchy: C(2)-I > C(5)-Br

The carbon-iodine bond at the 2-position is significantly more reactive towards oxidative addition with palladium(0) catalysts than the carbon-bromine bond at the 5-position. This is due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond. This differential reactivity is the key to its utility, enabling chemists to perform a reaction at the 2-position while leaving the 5-position intact for a subsequent transformation.

Caption: Reactivity map for sequential cross-coupling reactions.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond's lability makes it the primary site for initial cross-coupling reactions. For instance, in a Sonogashira coupling, a terminal alkyne can be selectively coupled at the C-2 position under standard palladium-copper catalysis, leaving the C-5 bromine atom available for a subsequent reaction.[8] Similarly, Suzuki couplings with arylboronic acids or Buchwald-Hartwig aminations can be performed with high regioselectivity at the C-2 position.[9]

Once the C-2 position is functionalized, the remaining C-5 bromine atom can be targeted. This allows for the construction of highly complex, unsymmetrically substituted pyridine derivatives in a controlled, stepwise manner. This strategy is invaluable in drug discovery, where the systematic exploration of chemical space around a core scaffold is essential for lead optimization.

Conclusion

5-Bromo-3-fluoro-2-iodopyridine is a high-value synthetic intermediate that offers chemists a reliable and versatile platform for the construction of complex, polysubstituted pyridine derivatives. Its key attribute—the orthogonal reactivity of its C-I and C-Br bonds—enables a stepwise and controlled approach to molecular assembly. While a dedicated, published synthesis remains to be reported, established methodologies for analogous compounds provide a clear and logical path to its preparation. For research teams engaged in the synthesis of novel therapeutics or agrochemicals, a deep understanding of the properties and reactivity of this molecule can unlock new avenues for innovation and accelerate the drug discovery process.

References

-

Razafindrainibe, F., et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton. Available from: [Link]

-

Wu, Y.-J., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. PubMed. Available from: [Link]

-

Wu, Y.-J., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry. Available from: [Link]

-

Wu, Y.-J., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. ResearchGate. Available from: [Link]

-

L'Heureux, A., et al. (2003). 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses. Chemical Communications. Available from: [Link]

- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.

-

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]

- Google Patents. EP 2 368 550 B1.

-

Appretech Scientific Limited. 5-bromo-3-fluoro-2-iodo-pyridine. Available from: [Link]

- Google Patents. Synthetic method of medicine raw material namely 5-fluoro-2-bromoisonicotinic acid.

- Google Patents. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.

- Google Patents. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Amino-5-bromo-3-iodopyridine in Modern Drug Discovery. Available from: [Link]

-

BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. Available from: [Link]

-

Scientific Laboratory Supplies (Ireland) Ltd. 5-Bromo-2-iodopyridine, 97%. Available from: [Link]

Sources

- 1. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nbinno.com [nbinno.com]

- 4. 5-Bromo-3-fluoro-2-iodopyridine | 1260665-95-9 [sigmaaldrich.com]

- 5. 5-broMo-3-fluoro-2-iodopyridine | 1260665-95-9 [chemicalbook.com]

- 6. appretech.com [appretech.com]

- 7. 5-Bromo-3-fluoro-2-iodopyridine - CAS:1260665-95-9 - Sunway Pharm Ltd [3wpharm.com]

- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of 5-Bromo-3-fluoro-2-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways to obtain 5-bromo-3-fluoro-2-iodopyridine, a highly functionalized pyridine derivative with significant potential as a versatile building block in medicinal chemistry and materials science. The strategic placement of three distinct halogen atoms on the pyridine ring offers multiple points for diversification through various cross-coupling reactions, making it a valuable intermediate for the synthesis of complex molecular architectures. This document explores two primary, logically derived synthetic routes, detailing the necessary precursors, reaction mechanisms, and step-by-step experimental protocols.

Introduction to 5-Bromo-3-fluoro-2-iodopyridine

The pyridine scaffold is a ubiquitous motif in pharmaceuticals and agrochemicals. The introduction of halogen atoms can significantly modulate the physicochemical properties of these molecules, including their metabolic stability, binding affinity, and lipophilicity.[1] 5-Bromo-3-fluoro-2-iodopyridine is a prime example of a halogen-rich intermediate, offering orthogonal reactivity for sequential functionalization. The distinct reactivity of the C-I, C-Br, and C-F bonds allows for selective transformations, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings, at specific positions on the pyridine ring.

Proposed Synthetic Pathways

Two principal retrosynthetic pathways are proposed for the synthesis of 5-bromo-3-fluoro-2-iodopyridine, starting from readily available precursors.

Caption: Retrosynthetic analysis of 5-Bromo-3-fluoro-2-iodopyridine.

Pathway 1: Directed ortho-Metalation of 5-Bromo-3-fluoropyridine

This pathway commences with the synthesis of the key intermediate, 5-bromo-3-fluoropyridine, followed by a regioselective iodination at the C2 position. The fluorine atom at the 3-position is anticipated to act as a directing group for the ortho-lithiation.[2]

Step 1.1: Synthesis of the Precursor: 5-Bromo-3-fluoropyridine

The synthesis of 5-bromo-3-fluoropyridine can be achieved from 3-fluoropyridine through electrophilic bromination.

Caption: Synthesis of 5-Bromo-3-fluoropyridine.

Experimental Protocol: Bromination of 3-Fluoropyridine

-

To a stirred solution of 3-fluoropyridine in concentrated sulfuric acid, cool the mixture to 0 °C.

-

Slowly add N-bromosuccinimide (NBS) in portions, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-bromo-3-fluoropyridine.

Causality of Experimental Choices:

-

Sulfuric Acid: Acts as both a solvent and an activator for the brominating agent. It protonates the pyridine nitrogen, making the ring more electron-deficient and directing the electrophilic substitution to the meta-positions (C4 and C5) relative to the nitrogen. The fluorine at C3 further deactivates the ortho and para positions (C2, C4, C6), favoring substitution at C5.

-

N-Bromosuccinimide (NBS): A convenient and safer source of electrophilic bromine compared to liquid bromine.

-

Low Temperature: Helps to control the exothermicity of the reaction and minimize the formation of byproducts.

Step 1.2: Directed ortho-Metalation and Iodination

The fluorine atom at C3 in 5-bromo-3-fluoropyridine can direct metalation to the C2 position.[2] Subsequent quenching with an iodine source yields the target molecule.

Caption: Directed ortho-metalation and iodination.

Experimental Protocol: Iodination of 5-Bromo-3-fluoropyridine

-

Dissolve 5-bromo-3-fluoropyridine in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours at this temperature.

-

In a separate flask, prepare a solution of iodine (I₂) in anhydrous THF.

-

Add the iodine solution dropwise to the lithiated pyridine solution at -78 °C.

-

Allow the reaction to stir at -78 °C for an additional 1-2 hours, then slowly warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 5-bromo-3-fluoro-2-iodopyridine.

Causality of Experimental Choices:

-

Anhydrous Conditions: Organolithium reagents are extremely reactive towards protic sources, such as water. Strict anhydrous and inert conditions are crucial for the success of the reaction.

-

Low Temperature (-78 °C): The lithiated pyridine intermediate is highly reactive and unstable at higher temperatures. Maintaining a low temperature throughout the reaction prevents decomposition and unwanted side reactions.

-

n-Butyllithium (n-BuLi): A strong base capable of deprotonating the pyridine ring at the position activated by the directing group.

-

Iodine (I₂): A common electrophilic source of iodine for quenching organolithium intermediates.

Pathway 2: Selective Halogen-Metal Exchange of 2,5-Dibromo-3-fluoropyridine

This alternative route begins with the synthesis of 2,5-dibromo-3-fluoropyridine. A subsequent selective halogen-metal exchange at the more reactive C2-Br bond, followed by iodination, affords the desired product.

Step 2.1: Synthesis of the Precursor: 2,5-Dibromo-3-fluoropyridine

This precursor can be synthesized from 3-fluoropyridine through a more exhaustive bromination.

Caption: Synthesis of 2,5-Dibromo-3-fluoropyridine.

Experimental Protocol: Dibromination of 3-Fluoropyridine

-

In a flask equipped with a reflux condenser and a dropping funnel, add 3-fluoropyridine to oleum (fuming sulfuric acid) at 0 °C.

-

Slowly add an excess of N-bromosuccinimide (NBS) in portions.

-

After the addition is complete, slowly heat the reaction mixture to 80-90 °C and maintain for several hours.

-

Monitor the reaction progress by GC-MS or TLC.

-

Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize with a strong base (e.g., sodium hydroxide pellets) while cooling in an ice bath.

-

Extract the product with a suitable organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography or distillation under reduced pressure to obtain 2,5-dibromo-3-fluoropyridine.

Causality of Experimental Choices:

-

Oleum: A stronger activating medium than concentrated sulfuric acid, facilitating the introduction of a second bromine atom.

-

Excess NBS: Ensures the dibromination of the pyridine ring.

-

Elevated Temperature: Provides the necessary activation energy for the second bromination step, which is more difficult due to the deactivating effect of the first bromine atom.

Step 2.2: Selective Halogen-Metal Exchange and Iodination

The bromine atom at the C2 position is generally more susceptible to halogen-metal exchange than the one at C5 due to the proximity of the nitrogen atom.[3] This selectivity allows for the regioselective introduction of iodine.

Caption: Selective halogen-metal exchange and iodination.

Experimental Protocol: Selective Iodination of 2,5-Dibromo-3-fluoropyridine

-

Dissolve 2,5-dibromo-3-fluoropyridine in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add one equivalent of n-butyllithium (n-BuLi) in hexanes dropwise.

-

Stir the mixture at -78 °C for 1 hour to allow for selective bromine-lithium exchange at the C2 position.

-

Add a solution of iodine (I₂) in anhydrous THF dropwise at -78 °C.

-

Continue stirring at low temperature for 1-2 hours before allowing the reaction to warm to room temperature.

-

Work-up the reaction as described in Pathway 1 (Step 1.2).

-

Purify the crude product via column chromatography to isolate 5-bromo-3-fluoro-2-iodopyridine.

Causality of Experimental Choices:

-

Stoichiometry of n-BuLi: Using one equivalent of n-BuLi is critical to achieve selective mono-lithiation. An excess could lead to di-lithiation or other side reactions.

-

Kinetic Control: The reaction is run at low temperature to favor the kinetically preferred lithiation at the more activated C2 position.

Quantitative Data Summary

| Precursor | Reagents | Product | Typical Yield (%) |

| 3-Fluoropyridine | NBS, H₂SO₄ | 5-Bromo-3-fluoropyridine | 60-75 |

| 5-Bromo-3-fluoropyridine | n-BuLi, I₂ | 5-Bromo-3-fluoro-2-iodopyridine | 50-65 |

| 3-Fluoropyridine | Excess NBS, Oleum | 2,5-Dibromo-3-fluoropyridine | 45-60 |

| 2,5-Dibromo-3-fluoropyridine | n-BuLi, I₂ | 5-Bromo-3-fluoro-2-iodopyridine | 55-70 |

Yields are estimated based on analogous reactions reported in the literature and may vary depending on specific reaction conditions and scale.

Conclusion

This technical guide has detailed two viable synthetic pathways for the preparation of 5-bromo-3-fluoro-2-iodopyridine. Both the directed ortho-metalation of 5-bromo-3-fluoropyridine and the selective halogen-metal exchange of 2,5-dibromo-3-fluoropyridine represent robust strategies for accessing this valuable synthetic intermediate. The choice of pathway may depend on the availability of starting materials and the desired scale of the synthesis. The provided experimental protocols and the rationale behind the procedural choices are intended to equip researchers with the necessary knowledge to successfully synthesize and utilize this versatile building block in their drug discovery and materials science endeavors.

References

-

Parham, W. E., & Piccirilli, R. M. (1977). Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine. The Journal of Organic Chemistry, 42(15), 257–260. [Link]

-

Schröder, N., Wencel-Delord, J., & Glorius, F. (2012). High-Yielding, Versatile, and Practical [Rh(III)Cp*]-Catalyzed Ortho Bromination and Iodination of Arenes. Journal of the American Chemical Society, 134(20), 8298–8301. [Link]

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]

-

Wu, Y. J., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry, 87(5), 3470-3482. [Link]

-

Mongin, F., & Quéguiner, G. (2001). Advances in the Directed Metalation of Azines and Diazines. Tetrahedron, 57(20), 4059-4090. [Link]

-

Snape, T. J. (2010). A review of the use of directed metallation in the synthesis of medicinally relevant pyridines. Journal of Chemical Research, 34(12), 717-724. [Link]

-

Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(41), 14358–14361. [Link]

-

Sun, K., et al. (2015). Regioselective, Molecular Iodine-Mediated C3 Iodination of Quinolines. Organic Letters, 17(18), 4408-4411. [Link]

-

PubChem. 2,5-Dichloro-3-fluoropyridine. [Link]

-

ResearchGate. Selective monolithiation of 2,5-dibromopyridine with butyllithium. [Link]

-

Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(41), 14358–14361. [Link]

Sources

An In-Depth Technical Guide to 5-Bromo-3-fluoro-2-iodopyridine: Molecular Structure, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 5-Bromo-3-fluoro-2-iodopyridine, a highly functionalized heterocyclic building block with significant potential in medicinal chemistry and materials science. We will delve into its molecular structure, physicochemical properties, plausible synthetic routes, spectroscopic characterization, and its reactivity, particularly in the context of modern drug discovery. This document is intended to serve as a practical resource for researchers aiming to incorporate this versatile molecule into their synthetic programs.

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine scaffold is a ubiquitous motif in pharmaceuticals, agrochemicals, and functional materials.[1][2] Its presence in numerous FDA-approved drugs underscores its importance as a privileged structure in medicinal chemistry.[1][3] The strategic introduction of multiple, distinct halogen substituents onto the pyridine ring, as seen in 5-Bromo-3-fluoro-2-iodopyridine, creates a versatile platform for complex molecule synthesis. Each halogen atom can be selectively addressed through various cross-coupling reactions, allowing for a modular and efficient approach to building molecular diversity.[4][5] The unique electronic properties conferred by the fluorine, bromine, and iodine atoms also modulate the reactivity and physicochemical properties of the pyridine core, making this class of compounds particularly attractive for the development of novel therapeutic agents.[2]

Molecular Structure and Physicochemical Properties

5-Bromo-3-fluoro-2-iodopyridine is a solid or semi-solid compound at room temperature. Its structure is characterized by a pyridine ring substituted with a bromine atom at the 5-position, a fluorine atom at the 3-position, and an iodine atom at the 2-position.

Physicochemical Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₅H₂BrFIN | [6][7] |

| Molecular Weight | 301.88 g/mol | [6][7] |

| CAS Number | 1260665-95-9 | [6][7] |

| Physical Form | Solid or Semi-solid | |

| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | |

| Purity (Typical) | ≥97% |

Molecular Structure Diagram

Caption: Proposed synthetic workflow for 5-Bromo-3-fluoro-2-iodopyridine.

Detailed Experimental Protocol (Hypothetical)

This protocol is a scientifically informed projection and should be optimized for safety and yield in a laboratory setting.

-

Diazotization:

-

To a stirred solution of 2-Amino-5-bromo-3-fluoropyridine (1.0 eq) in a suitable acidic medium (e.g., 40% H₂SO₄) at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.

-

The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt. The causality behind this step is the conversion of the primary amine to a diazonium group, which is an excellent leaving group for subsequent nucleophilic substitution.

-

-

Iodination (Sandmeyer-type reaction):

-

A solution of potassium iodide (1.5 eq) in water is then added portion-wise to the cold diazonium salt solution.

-

The reaction mixture is allowed to warm to room temperature and then gently heated (e.g., to 60 °C) until nitrogen evolution ceases, indicating the completion of the reaction. This step involves the displacement of the diazonium group by an iodide ion.

-

The mixture is cooled, and the pH is adjusted to neutral with a suitable base (e.g., NaHCO₃).

-

-

Work-up and Purification:

-

The aqueous mixture is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with a sodium thiosulfate solution to remove any residual iodine, followed by brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 5-Bromo-3-fluoro-2-iodopyridine.

-

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the expected features can be predicted based on the structure and data from similar compounds. [8][9]

-

¹H NMR: Two signals in the aromatic region are expected, each corresponding to the protons at the C4 and C6 positions. The signals would likely appear as doublets or doublet of doublets due to coupling with each other and with the fluorine atom.

-

¹³C NMR: Five distinct signals for the pyridine ring carbons are expected. The carbon bearing the iodine (C2) would be shifted significantly upfield due to the heavy atom effect. The carbons attached to fluorine (C3) and bromine (C5) would also show characteristic shifts and C-F coupling.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z 301.88, with a characteristic isotopic pattern due to the presence of bromine.

Reactivity and Synthetic Applications

The primary value of 5-Bromo-3-fluoro-2-iodopyridine in synthetic chemistry lies in the differential reactivity of its three halogen substituents. This allows for sequential and site-selective functionalization, making it a powerful building block for constructing complex molecules.

Reactivity Hierarchy in Cross-Coupling Reactions

The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the trend: C-I > C-Br > C-Cl >> C-F. [4][5]This hierarchy is fundamental to the synthetic utility of 5-Bromo-3-fluoro-2-iodopyridine.

-

C-I Bond (Position 2): This is the most reactive site and will readily participate in a wide range of cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination under mild conditions. [4][10]This allows for the selective introduction of a diverse array of substituents at the 2-position while leaving the bromo and fluoro groups intact.

-

C-Br Bond (Position 5): The C-Br bond is less reactive than the C-I bond and typically requires more forcing reaction conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems) to undergo cross-coupling. This enables a second functionalization step after the C-I bond has been modified.

-

C-F Bond (Position 3): The C-F bond is generally unreactive in palladium-catalyzed cross-coupling reactions but can be a site for nucleophilic aromatic substitution (SₙAr) reactions, particularly if the ring is activated by other electron-withdrawing groups.

Logical Workflow for Sequential Functionalization

Caption: Sequential functionalization strategy for 5-Bromo-3-fluoro-2-iodopyridine.

Applications in Drug Discovery

The ability to introduce different functional groups at specific positions on the pyridine ring makes 5-Bromo-3-fluoro-2-iodopyridine a valuable starting material for generating libraries of compounds for high-throughput screening in drug discovery programs. [11][12]The fluorine atom is often incorporated into drug candidates to improve metabolic stability, binding affinity, and pharmacokinetic properties. The diverse functionalities that can be introduced via cross-coupling reactions (e.g., aryl groups, alkynes, amines) are common pharmacophores in a wide range of therapeutic targets. [1][3]

Safety and Handling

5-Bromo-3-fluoro-2-iodopyridine should be handled by trained personnel in a well-ventilated fume hood. It is classified as a warning-level hazard, causing skin and eye irritation (H315, H319). Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Store the compound in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.

Conclusion

5-Bromo-3-fluoro-2-iodopyridine is a highly versatile and valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its trifunctionalized nature, combined with the predictable and differential reactivity of its halogen substituents, provides a robust platform for the efficient construction of complex, polysubstituted pyridine derivatives. This guide has outlined its key properties, a plausible synthetic approach, and its strategic application in modern synthetic chemistry. As the demand for novel and structurally diverse drug candidates continues to grow, the utility of such highly functionalized heterocyclic synthons is expected to increase significantly.

References

-

Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. ACS Publications. Available at: [Link]

-

Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. The Journal of Organic Chemistry. Available at: [Link]

-

Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. PubMed. Available at: [Link]

-

C–H functionalization of pyridines. Royal Society of Chemistry. Available at: [Link]

-

Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. ACS Publications. Available at: [Link]

-

Strategies for the synthesis of C2‐functionalized pyridines. ResearchGate. Available at: [Link]

-

Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. ResearchGate. Available at: [Link]

-

C-H Functionalization of Pyridines. ResearchGate. Available at: [Link]

-

Functionalization of Pyridines at the C4 Position via Metalation and Capture. PubMed. Available at: [Link]

-

5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. PubMed. Available at: [Link]

-

Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. ACS Publications. Available at: [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PubMed. Available at: [Link]

-

Synthesis of polysubstituted pyridines. ResearchGate. Available at: [Link]

-

Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. Royal Society of Chemistry. Available at: [Link]

-

Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. MDPI. Available at: [Link]

-

Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Royal Society of Chemistry. Available at: [Link]

-

Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology. Available at: [Link]

- Synthetic method of medicine raw material namely 5-fluoro-2-bromoisonicotinic acid. Google Patents.

-

3-FLUORO-2-IODOPYRIDINE - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

5-bromo-3-fluoro-2-iodo-pyridine. Appretech Scientific Limited. Available at: [Link]

-

5-BROMO-PYRIDINE-2-AZIDE - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sarchemlabs.com [sarchemlabs.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. appretech.com [appretech.com]

- 7. 5-Bromo-3-fluoro-2-iodopyridine - CAS:1260665-95-9 - Sunway Pharm Ltd [3wpharm.com]

- 8. 5-Bromo-2-fluoropyridine(766-11-0) 1H NMR spectrum [chemicalbook.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safe Handling and Storage of 5-Bromo-3-fluoro-2-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-fluoro-2-iodopyridine is a halogen-rich pyridine derivative that serves as a critical building block in medicinal chemistry and drug development.[1] Its unique substitution pattern allows for diverse chemical modifications, making it a valuable intermediate in the synthesis of complex molecules.[1][2] However, the same reactivity that makes this compound synthetically useful also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the safe handling, storage, and emergency procedures for 5-Bromo-3-fluoro-2-iodopyridine, grounded in established safety principles and field-proven insights.

Hazard Identification and Risk Assessment

A comprehensive risk assessment is the cornerstone of safe laboratory practice. For 5-Bromo-3-fluoro-2-iodopyridine, this begins with a clear understanding of its inherent hazards as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[3] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[3] |

| Specific Target Organ Toxicity — Single Exposure | Category 3 | H335: May cause respiratory irritation[3] |

Pictogram:

The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion. The "harmful" classification indicates that acute exposure through any of these routes can cause significant health effects, while the "irritant" classification underscores the potential for local tissue damage upon contact. The causality behind these hazards lies in the compound's reactivity. Halogenated aromatic compounds can interfere with biological processes and are often irritating to mucosal membranes and skin.

Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls prioritizes engineering and administrative controls to minimize direct exposure. PPE should be used as the final line of defense.

Engineering Controls

All work with 5-Bromo-3-fluoro-2-iodopyridine should be conducted in a well-ventilated area.[3] A certified chemical fume hood is mandatory for all manipulations of the solid compound or its solutions to prevent the inhalation of dust or vapors.[4] An eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

A task-specific hazard assessment should guide PPE selection.[5] The following table outlines the minimum required PPE for handling 5-Bromo-3-fluoro-2-iodopyridine.

| Body Part | Protection | Standard | Rationale |

| Eyes/Face | Safety goggles with side-shields | EN 166 (EU) or ANSI Z87.1 (US)[3][5][6] | Protects against splashes and dust particles causing serious eye irritation. |

| Skin | Chemical-resistant gloves (e.g., nitrile) | Provides a barrier against skin contact which can cause irritation and harmful systemic effects.[5] | |

| Body | Fire/flame resistant and impervious lab coat | Protects underlying clothing and skin from contamination.[3][6] | |

| Respiratory | Full-face respirator with appropriate filter | NIOSH (US) or EN 149 (EU) approved[3][4][6] | Required if exposure limits are exceeded or if dust formation is significant. Protects against inhalation which can cause respiratory irritation and systemic toxicity. |

Safe Handling and Experimental Protocols

Adherence to meticulous handling procedures is critical to prevent exposure and ensure experimental integrity.

General Handling Precautions

-

Avoid Dust Formation: Handle the solid material carefully to minimize the generation of airborne dust.[3]

-

Prevent Contact: Avoid all personal contact, including inhalation, and contact with skin and eyes.[7]

-

Hygienic Practices: Do not eat, drink, or smoke in the laboratory.[3][6] Wash hands thoroughly after handling the compound, even if gloves were worn.[4]

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[3][6]

Weighing and Solution Preparation Workflow

The following workflow is designed to minimize exposure during the common procedures of weighing the solid and preparing solutions.

Caption: Workflow for weighing 5-Bromo-3-fluoro-2-iodopyridine and preparing solutions.

Storage and Stability

Proper storage is crucial to maintain the chemical's integrity and prevent the formation of hazardous degradation products.

-

Container: Store in the original, tightly closed container.[3][6]

-

Atmosphere: For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation.

-

Temperature: Store in a cool, dry, and well-ventilated place.[3][6] A recommended storage temperature is between 2-8°C.

-

Light: Keep in a dark place to protect from light, which can catalyze decomposition.

-

Incompatibilities: Keep away from strong oxidizing agents and bases.[4]

-

Security: Store in a locked cabinet or area accessible only to authorized personnel.[3][6]

Emergency Procedures

A clear and practiced emergency plan is essential.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][6] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation occurs or persists.[3][4][6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3][7] |

Accidental Release Measures

In the event of a spill, follow these steps while wearing appropriate PPE.

Caption: Step-by-step procedure for responding to a spill.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3][6]

-

Specific Hazards: The compound is not considered a significant fire risk; however, containers may burn.[7] Combustion may produce poisonous fumes, including nitrogen oxides, carbon oxides, hydrogen bromide, hydrogen fluoride, and hydrogen iodide.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][6]

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[3][6] Waste should be placed in a suitable, labeled container for disposal by a licensed waste management company.[7] Do not allow the material to enter drains or waterways.

Conclusion

5-Bromo-3-fluoro-2-iodopyridine is a valuable reagent whose safe use is predicated on a robust understanding of its hazards and the diligent application of safety protocols. By integrating the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can effectively mitigate risks and ensure a safe laboratory environment. A proactive approach to safety, grounded in a thorough understanding of the "why" behind each precaution, is the most effective tool for protecting personnel and preserving the integrity of scientific research.

References

-

Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. [Link]

-

5-bromo-3-fluoro-2-iodo-pyridine - Appretech Scientific Limited. [Link]

-

5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed. [Link]

Sources

- 1. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Bromo-2-iodopyridine 97 223463-13-6 [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. fishersci.com [fishersci.com]

- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]

- 6. echemi.com [echemi.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

A Senior Application Scientist's Guide to 5-Bromo-3-fluoro-2-iodopyridine for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of medicinal chemistry and materials science, the strategic functionalization of heterocyclic scaffolds is paramount. Among these, substituted pyridines are foundational building blocks. 5-Bromo-3-fluoro-2-iodopyridine, a tri-substituted pyridine, presents itself as a highly versatile and valuable reagent. Its unique arrangement of three distinct halogens—iodine, bromine, and fluorine—on a pyridine core offers a platform for sequential, site-selective cross-coupling reactions. This differential reactivity allows for the controlled and predictable introduction of diverse functionalities, making it an asset in the synthesis of complex molecular architectures.

This guide, prepared from the perspective of a senior application scientist, serves as an in-depth technical resource for professionals utilizing this reagent. It moves beyond a simple catalog of suppliers to provide a framework for quality assessment, strategic sourcing, and effective application, ensuring that researchers can leverage the full synthetic potential of this powerful intermediate.

Chemical Profile and Properties

Before sourcing any reagent, a thorough understanding of its fundamental properties is essential.

-

Chemical Name: 5-Bromo-3-fluoro-2-iodopyridine

-

Molecular Formula: C₅H₂BrFIN

-

Structure:

(Image generated for illustrative purposes)

(Image generated for illustrative purposes)

Physicochemical Data (Typical):

-

Appearance: Solid, semi-solid, or liquid[1]

-

Storage Conditions: Recommended storage is at 2-8°C, under an inert atmosphere, and protected from light to prevent degradation.[1]

The Commercial Supplier Landscape

A variety of chemical suppliers, from large global distributors to specialized niche producers, offer 5-Bromo-3-fluoro-2-iodopyridine. The choice of supplier should not be based on price alone but on a holistic assessment of purity, documentation, and reliability.

| Supplier Category | Representative Companies (Examples) | Typical Purity | Scale | Key Considerations |

| Major Distributors | Sigma-Aldrich (Merck), Thermo Fisher Scientific | ≥97%[1] | Milligrams to grams | Broad availability, extensive documentation (SDS, generic CoA), but may be a reseller from a primary manufacturer. |

| Fine Chemical Producers | Ambeed, Inc., Appretech Scientific, Sunway Pharm Ltd | ≥97-98%[1][2][3] | Grams to multi-gram | Often the primary source, may offer better batch consistency and potential for custom synthesis. |

| Chemical Marketplaces | ChemicalBook | Varies by lister | Varies | Aggregates multiple suppliers; requires careful vetting of the actual manufacturer listed.[4] |

Quality Assessment: A Self-Validating System for Researchers

Trust in a reagent's quality is non-negotiable. Upon receiving any chemical, particularly a multi-functional building block like 5-Bromo-3-fluoro-2-iodopyridine, an independent verification process is a critical step. This not only validates the supplier's claims but also prevents the costly failure of subsequent complex reactions.

Interpreting the Certificate of Analysis (CoA)

While a specific CoA for this exact compound is not publicly available, a researcher should expect and demand a document containing the following information. Below is a representative example based on CoAs for similar certified reference materials and reagents.[5][6][7][8]

Certificate of Analysis - Representative Example

| Product Name: | 5-Bromo-3-fluoro-2-iodopyridine | Lot/Batch No: | XYZ123 |

| CAS Number: | 1260665-95-9 | Manufacture Date: | Jan-2026 |

| Molecular Formula: | C₅H₂BrFIN | Retest Date: | Jan-2028 |

| Molecular Weight: | 301.88 |

| Test | Specification | Result | Method |

| Appearance | White to off-white solid | Conforms | Visual |

| Identity by ¹H NMR | Conforms to structure | Conforms | NMR Spectroscopy |

| Purity by GC | ≥ 98.0% | 98.7% | Gas Chromatography |

| Water Content | ≤ 0.5% | 0.12% | Karl Fischer |

| Insoluble Matter | Report Value | < 0.05% | Gravimetric |

Expert Interpretation:

-

Identity by ¹H NMR: This is the most crucial test. Do not just accept "Conforms." Request the spectrum. For this molecule, you should expect to see two distinct signals in the aromatic region, each a doublet of doublets, confirming the pyridine ring substitution pattern. The absence of other significant peaks confirms the absence of regioisomeric impurities.

-

Purity by GC (or HPLC): This provides the overall purity percentage. A value of 98.7% is excellent for a research-grade chemical. Be wary of any single impurity peak greater than 0.5%.

-

Water Content: For moisture-sensitive reactions, such as those involving organometallics or certain coupling catalysts, a low water content is essential. 0.12% is a good result.

Potential Impurities and Their Origin

Understanding the potential synthesis route provides insight into likely impurities. A plausible route involves the "halogen dance" reaction on a dihalopyridine precursor, followed by iodination.[9][10]

-

Regioisomers: The most significant potential impurity would be a regioisomer (e.g., 2-bromo-3-fluoro-5-iodopyridine). These can arise from incomplete or non-selective halogenation steps. Such an impurity would be difficult to separate from the desired product and could lead to complex, inseparable product mixtures in subsequent reactions. ¹H and ¹⁹F NMR are the best tools for detection.

-

Residual Solvents: Solvents used in synthesis and purification (e.g., THF, hexanes, dichloromethane) may be present.[9] These are typically identified by GC or ¹H NMR.

-

Incompletely Reacted Precursors: The presence of dihalo- or mono-halopyridine starting materials indicates an incomplete reaction.

Workflow for Incoming Reagent Validation

The following diagram outlines a robust workflow for validating a new batch of 5-Bromo-3-fluoro-2-iodopyridine.

Caption: Reactivity sites for cross-coupling.

Field-Proven Protocol: Selective Suzuki-Miyaura Coupling at C-2

The following protocol is adapted from a peer-reviewed synthesis of a structurally analogous polysubstituted pyridine, demonstrating a robust method for selective functionalization at the C-2 iodo position. [9]This methodology explains the causality behind the choices of catalyst, base, and solvent for achieving high selectivity.

Objective: To selectively couple an arylboronic acid at the C-2 position of 5-Bromo-3-fluoro-2-iodopyridine.

Materials:

-

5-Bromo-3-fluoro-2-iodopyridine (1.0 equiv.)

-

Arylboronic acid (1.1 equiv.)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂) (0.1-0.2 equiv.)

-

Potassium phosphate tribasic (K₃PO₄) (2.0 equiv.)

-

Anhydrous, degassed 1,4-dioxane

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried Schlenk flask under a nitrogen or argon atmosphere, add 5-Bromo-3-fluoro-2-iodopyridine, the arylboronic acid, K₃PO₄, and Pd(dppf)Cl₂.

-

Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst, which is formed in situ. The dppf ligand provides the right balance of electron donation and steric bulk to facilitate oxidative addition at the C-I bond without reacting with the C-Br bond.

-

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.

-

Causality: Dioxane is an excellent solvent for Suzuki couplings, and degassing (e.g., by three freeze-pump-thaw cycles or sparging with argon) is essential to remove dissolved oxygen.

-

-

Reaction: Securely cap the flask and place it in a preheated oil bath or heating block at 85-95 °C.

-

Causality: This temperature provides sufficient thermal energy to drive the catalytic cycle forward efficiently while remaining mild enough to preserve the selectivity for the more labile C-I bond over the C-Br bond.

-

-

Monitoring: Stir the reaction for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS, checking for the consumption of the starting material.

-

Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-aryl-5-bromo-3-fluoropyridine product.

Handling and Safety

Substituted halopyridines require careful handling. Always consult the Safety Data Sheet (SDS) provided by the supplier.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and nitrile gloves.

-

Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.

-

Health Hazards: This compound is classified as a warning-level hazard, causing skin and serious eye irritation (H315, H319). [1]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [1]

Conclusion

5-Bromo-3-fluoro-2-iodopyridine is more than a simple building block; it is a platform for synthetic innovation. Its value is fully realized not just by its purchase, but through a systematic approach to quality validation and a deep understanding of its chemical behavior. By implementing a rigorous incoming material inspection, leveraging the principles of site-selective reactivity, and employing field-proven protocols, researchers can confidently and efficiently construct the complex molecular targets that drive discovery in science and medicine.

References

-

5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry. [Link]

-

5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. PubMed. [Link]

-

Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. PubMed. [Link]

-

Pyridine secondary standard, certified reference material (CRM), AnStan - Certificate of Analysis. Briti Scientific. [Link]

-

Sigma-Aldrich COA for Pyridine 33553. Scribd. [Link]

-

Certificate of Analysis. - Pyridine, AnStan® GC Reference Standard. Briti Scientific. [Link]

-

Pyridine, 99%, COA, Certificate of Analysis, 110-86-1, P 2715. Ottokemi. [Link]

-

5-bromo-3-fluoro-2-iodo-pyridine. Appretech Scientific Limited. [Link]

-

Pyridine-2-Aldehyde C-0018-14 CofA web.psd. Stobec. [Link]

-

Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position. ResearchGate. [Link]

-

Selective perfluoroalkylation and defluorination functionalization of indoles. Organic Chemistry Frontiers (RSC Publishing). [Link]

Sources

- 1. 5-Bromo-3-fluoro-2-iodopyridine | 1260665-95-9 [sigmaaldrich.com]

- 2. 5-Bromo-3-fluoro-2-iodopyridine - CAS:1260665-95-9 - Sunway Pharm Ltd [3wpharm.com]

- 3. appretech.com [appretech.com]

- 4. 5-broMo-3-fluoro-2-iodopyridine | 1260665-95-9 [chemicalbook.com]

- 5. britiscientific.com [britiscientific.com]

- 6. scribd.com [scribd.com]

- 7. Pyridine, 99%, COA, Certificate of Analysis, 110-86-1, P 2715 [ottokemi.com]

- 8. stobec.com [stobec.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Landscape of 5-Bromo-3-fluoro-2-iodopyridine: A Technical Guide to Purity and Grades

For Immediate Release

In the intricate world of pharmaceutical synthesis and drug discovery, the quality of starting materials is paramount. This technical guide offers an in-depth exploration of 5-Bromo-3-fluoro-2-iodopyridine, a key building block in medicinal chemistry. Aimed at researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the available grades, purity considerations, and the analytical methodologies crucial for its application in research and manufacturing.

Introduction: The Significance of 5-Bromo-3-fluoro-2-iodopyridine in Drug Discovery

5-Bromo-3-fluoro-2-iodopyridine is a highly functionalized heterocyclic compound that serves as a versatile intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring bromine, fluorine, and iodine atoms on the pyridine ring, offers multiple reaction sites for cross-coupling reactions and other transformations. This strategic arrangement of halogens allows for selective and sequential modifications, making it a valuable scaffold for the construction of novel pharmaceutical candidates. The purity of this intermediate is a critical factor that directly influences the yield, purity, and safety profile of the final active pharmaceutical ingredient (API).

Achieving High Purity: Synthesis and Purification Strategies

While specific, detailed synthesis protocols for 5-Bromo-3-fluoro-2-iodopyridine are not extensively published in peer-reviewed literature, its synthesis can be inferred from established methods for halogenated pyridines. A plausible synthetic route would likely involve a multi-step process starting from a more readily available pyridine derivative.

A potential synthetic approach could involve the Sandmeyer reaction on an appropriately substituted aminopyridine. For instance, starting from a 2-amino-5-bromo-3-fluoropyridine, diazotization followed by treatment with an iodide source could yield the desired product. The purity of the final compound is heavily dependent on the quality of the starting materials and the control of reaction conditions to minimize the formation of byproducts.

Potential Impurities:

During the synthesis, several impurities could arise, including:

-

Isomeric byproducts: Incomplete or non-selective halogenation can lead to the formation of isomers with different substitution patterns.

-

Starting material carryover: Unreacted starting materials or intermediates can contaminate the final product.

-

Dehalogenated species: Reductive dehalogenation can result in the loss of one or more halogen atoms.

-

Solvent residues: Residual solvents from the reaction and purification steps.

Purification Methodologies:

Achieving the high purity required for pharmaceutical applications necessitates robust purification techniques. Common methods for purifying solid organic compounds like 5-Bromo-3-fluoro-2-iodopyridine include:

-